
1,3-Dihydro-2,1-benzoxaborole-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a boron-containing heterocyclic compound. It is part of the benzoxaborole family, which is known for its versatile applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of o-aminophenol with boric acid or boronic acids under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: The hydroxyl group of o-aminophenol reacts with a boronic acid derivative.
Cyclization: The intermediate undergoes cyclization to form the benzoxaborole ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various boronic acids, borate esters, and substituted benzoxaboroles, which have applications in different fields of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-2,1-benzoxaborole-1,4-diol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its antifungal, antibacterial, and antiviral properties. It is also studied for its potential use in treating parasitic infections.
Industry: Utilized in the development of new materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in forming stable complexes with biological molecules, which is essential for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydro-2,1-benzoxaborole-1,6-diol
- 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
- Crisaborole
Uniqueness
1,3-Dihydro-2,1-benzoxaborole-1,4-diol is unique due to its specific hydroxyl group positioning, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H7BO3 |
|---|---|
Molekulargewicht |
149.94 g/mol |
IUPAC-Name |
1-hydroxy-3H-2,1-benzoxaborol-4-ol |
InChI |
InChI=1S/C7H7BO3/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,9-10H,4H2 |
InChI-Schlüssel |
IVKXXFQFHVVYKM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


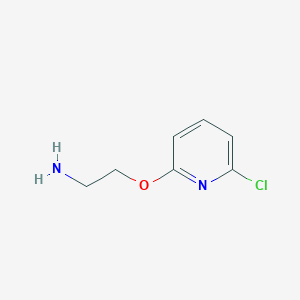
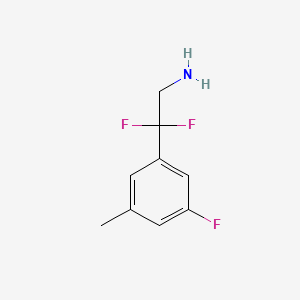
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)
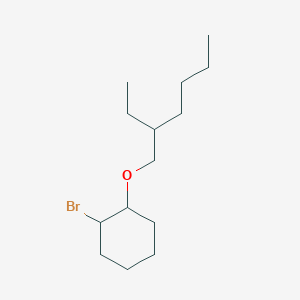

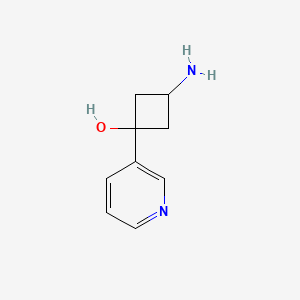

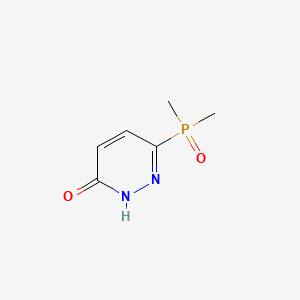
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
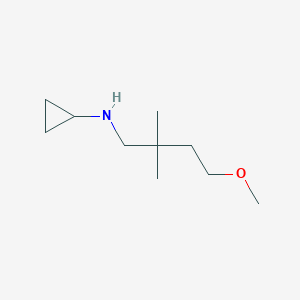
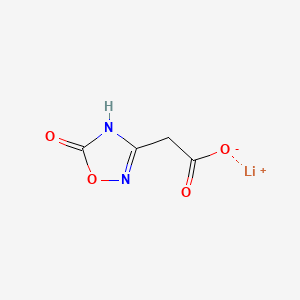
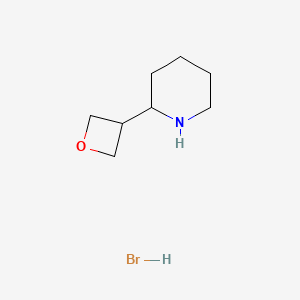
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)

